molecular formula C17H23N5O4 B2940726 Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetate CAS No. 878412-20-5

Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetate

Cat. No. B2940726
CAS RN: 878412-20-5
M. Wt: 361.402
InChI Key: MAJAWNLGBLJPKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetate, also known as ETPA, is a novel purine derivative that has gained attention in the scientific community due to its potential therapeutic applications. ETPA is a synthetic compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetate is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in DNA synthesis and repair, leading to the inhibition of cancer cell growth. This compound has also been found to activate the adenosine A3 receptor, which may contribute to its anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in DNA synthesis and repair, leading to the inhibition of cancer cell growth. This compound has also been found to activate the adenosine A3 receptor, which may contribute to its anti-inflammatory and neuroprotective effects. In addition, this compound has been found to inhibit the production of pro-inflammatory cytokines and to reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetate in lab experiments is its potential therapeutic applications. This compound has been found to have antitumor, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the development of novel therapeutics. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may limit its bioavailability.

Future Directions

There are several future directions for the study of Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetate. One direction is to further investigate its mechanism of action, particularly with respect to its anti-inflammatory and neuroprotective effects. Another direction is to explore its potential therapeutic applications in other diseases, such as multiple sclerosis and stroke. Additionally, research could focus on developing more efficient synthesis methods for this compound, as well as improving its solubility and bioavailability.
Conclusion:
In conclusion, this compound is a novel purine derivative that has potential therapeutic applications. It has been found to have antitumor, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the development of novel therapeutics. This compound has been synthesized using various methods, and its mechanism of action is not fully understood. However, research has shown that this compound inhibits the activity of enzymes involved in DNA synthesis and repair, activates the adenosine A3 receptor, and reduces inflammation and oxidative stress. While this compound has limitations in terms of its solubility and bioavailability, further research could lead to the development of more efficient synthesis methods and improved therapeutic applications.

Synthesis Methods

Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetate can be synthesized using various methods, including the reaction of 2,6-dichloropurine with ethyl 2-bromoacetate in the presence of potassium carbonate, followed by reaction with propylamine and subsequent hydrolysis. Another method involves the reaction of 2,6-dichloropurine with ethyl 2-(2-bromo-2-methylpropionyl)acetate in the presence of potassium carbonate, followed by reaction with propylamine and subsequent hydrolysis.

Scientific Research Applications

Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetate has been studied extensively for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and neuroprotective effects. This compound has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been found to reduce inflammation in animal models of arthritis and to protect against neuronal damage in animal models of Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

ethyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O4/c1-6-8-20-10(3)11(4)22-13-14(18-16(20)22)19(5)17(25)21(15(13)24)9-12(23)26-7-2/h6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJAWNLGBLJPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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